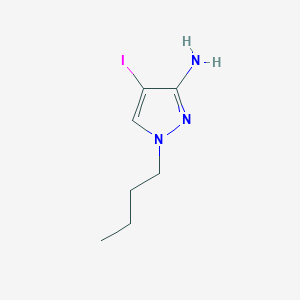

1-Butyl-4-iodo-1H-pyrazol-3-amine

Description

1-Butyl-4-iodo-1H-pyrazol-3-amine is a halogenated pyrazole derivative featuring a butyl group at the 1-position, an iodine atom at the 4-position, and an amine group at the 3-position of the pyrazole ring. This compound is of interest in medicinal and materials chemistry due to the versatility of the iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for further functionalization.

Properties

CAS No. |

1443278-68-9 |

|---|---|

Molecular Formula |

C7H12IN3 |

Molecular Weight |

265.09 |

IUPAC Name |

1-butyl-4-iodopyrazol-3-amine |

InChI |

InChI=1S/C7H12IN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |

InChI Key |

YVFCFMZRMZFCKR-UHFFFAOYSA-N |

SMILES |

CCCCN1C=C(C(=N1)N)I |

Canonical SMILES |

CCCCN1C=C(C(=N1)N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-butyl-4-iodo-1H-pyrazol-3-amine with five analogs, emphasizing differences in substituents, molecular weight, and reported properties:

Key Research Findings and Analysis

Halogen Effects on Reactivity

- Iodine vs. Bromine : The iodine atom in this compound offers superior leaving-group ability compared to bromine analogs (e.g., 4-bromo-1-sec-butyl-1H-pyrazol-3-amine), making it more reactive in cross-coupling reactions. However, brominated derivatives are often easier to handle due to iodine’s sensitivity to light and higher molecular weight .

Alkyl Chain and Steric Effects

- Branching Influence : Compounds with branched alkyl groups (e.g., 1-isobutyl or 3-methylbutan-2-yl) exhibit increased steric hindrance, which may reduce reaction rates in nucleophilic substitutions or metal-catalyzed couplings compared to linear butyl chains .

- Solubility Trends : Linear alkyl chains (e.g., butyl) generally enhance lipid solubility compared to cyclic or aromatic substituents (e.g., pyridin-3-yl), as seen in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Functional Group Compatibility

- Amine Reactivity : The 3-amine group in all compared compounds enables further derivatization (e.g., acylation, sulfonation), though its accessibility depends on adjacent substituents. For example, the bifunctional 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine may coordinate metals via both amine and pyrazole groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.